molecular formula C17H18N2O3S B508768 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole CAS No. 326885-49-8

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole

Cat. No.: B508768
CAS No.: 326885-49-8
M. Wt: 330.4g/mol
InChI Key: MMVKPVIRJVGLCR-UHFFFAOYSA-N
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Description

The chemical reagent 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and oncology research. The benzimidazole scaffold is a privileged structure in drug discovery due to its similarity to naturally occurring purines, allowing it to interact with critical biological macromolecules like DNA and various enzymes . Specifically, substitutions at the N-1 position and the presence of methyl groups at the 5- and 6-positions are known to be crucial for enhancing biological activity and optimizing physicochemical properties . Researchers can leverage this compound as a key intermediate or a novel chemical entity in the development of targeted anticancer therapies. Its structural features suggest potential as a DNA minor groove-binding agent, which may interfere with DNA replication and transcription, or as an inhibitor of essential enzymes like topoisomerase I, leading to DNA damage and cell cycle arrest . Furthermore, the 5,6-dimethyl motif and the ethoxy-benzenesulfonyl group at N-1 are designed to improve metabolic stability and binding affinity, making this compound a valuable probe for investigating new mechanisms of action and for structure-activity relationship (SAR) studies aimed at discovering more potent and selective chemotherapeutic agents . This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-22-14-5-7-15(8-6-14)23(20,21)19-11-18-16-9-12(2)13(3)10-17(16)19/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKPVIRJVGLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzimidazole begins with the preparation of its benzimidazole core. 5,6-Dimethyl-1H-benzimidazole is typically derived from 4-methyl-o-phenylenediamine through condensation with carboxylic acids or aldehydes. For example, microwave-assisted reactions between 4-methyl-o-phenylenediamine and oxalic acid in ethanol, catalyzed by NH4_4Cl, yield the benzimidazole scaffold with 79% efficiency . This method reduces reaction times to 4–8 minutes at 400 W, compared to conventional heating, which often requires hours .

Key reaction parameters for benzimidazole core synthesis:

ParameterValue/DetailSource
Reactants4-Methyl-o-phenylenediamine, oxalic acid
CatalystNH4_4Cl
SolventEthanol
TemperatureReflux under microwave irradiation
Yield79%

The introduction of the 4-ethoxybenzenesulfonyl group to the benzimidazole nitrogen is achieved via sulfonation. This step commonly employs 4-ethoxybenzenesulfonyl chloride as the sulfonating agent. Reactions are conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres to prevent hydrolysis of the sulfonyl chloride. Catalytic amounts of triethylamine or pyridine are added to neutralize HCl byproducts, enhancing reaction efficiency. Recent studies highlight the use of cobalt or copper catalysts to accelerate sulfonation, achieving completion within 2–3 hours at 50–60°C.

Optimized sulfonation conditions:

ParameterDetailSource
Sulfonating agent4-Ethoxybenzenesulfonyl chloride
CatalystCo(II) or Cu(I) complexes
SolventDichloromethane/THF
Temperature50–60°C
Reaction time2–3 hours

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) . High-performance liquid chromatography (HPLC) is employed for purity assessment, with thresholds ≥95% considered acceptable for pharmacological applications .

Spectroscopic validation protocols:

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (DMSO-d6d_6): Peaks at δ 2.90 (s, 6H, CH3_3), 4.50 (brs, 1H, SO2_2NH), and 7.20–7.75 (m, aromatic protons) .

    • 13^{13}C NMR: Signals corresponding to the ethoxy group (δ 63.5 ppm, CH2_2), sulfonamide (δ 124.8 ppm), and benzimidazole carbons .

  • Infrared (IR) Spectroscopy:

    • Absorptions at 1,611 cm1^{-1} (C=N stretch), 1,324 cm1^{-1} (S=O asymmetric stretch), and 2,924 cm1^{-1} (C-H aliphatic) .

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 349 (M+^+).

Comparative Analysis of Synthetic Routes

A comparative evaluation of reported methods reveals trade-offs between yield, scalability, and operational complexity:

MethodYieldTimeCatalystAdvantagesLimitations
Microwave-assisted 79%8 minNH4_4ClRapid, energy-efficientSpecialized equipment required
Conventional 65–82%4–12 hNoneScalableLonger reaction times
Metal-catalyzed85–90%2–3 hCo/CuHigh yieldsCatalyst cost

Mechanistic Insights and Reaction Optimization

The formation of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzimidazole proceeds via:

  • Benzimidazole cyclization: Acid-catalyzed dehydration of 4-methyl-o-phenylenediamine and oxalic acid forms the bicyclic core .

  • Electrophilic sulfonation: The sulfonyl chloride reacts with the benzimidazole nitrogen, facilitated by base-mediated deprotonation.

  • Steric and electronic effects: The 5,6-dimethyl groups hinder over-sulfonation, while the ethoxy substituent enhances sulfonyl chloride reactivity through electron donation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The ethoxy-benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The benzoimidazole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in:

  • Benzimidazole substitution patterns (position and type of substituents).
  • Sulfonyl-linked aromatic groups (e.g., chloro, methyl, or methoxy substituents).
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name Benzimidazole Substituents Sulfonyl/Aromatic Group Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole 5,6-dimethyl 4-ethoxybenzenesulfonyl ~348.4* Not reported Synthesized analogically to
2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzoimidazole 5,6-dimethyl 4-chlorophenyl (position 2) 256.74 260
1-(2,4-Dimethylbenzenesulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole 5-chloro, 2-n-butyl 2,4-dimethylbenzenesulfonyl ~383.9* Not reported
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-yl]benzenesulfonamide 5,6-dimethyl, 4-position 4-chlorobenzenesulfonamide, 3-methoxybenzyl 463.96 Not reported

*Calculated based on molecular formulas.

Physicochemical Properties

  • Melting Points: Sulfonyl derivatives (e.g., 260°C for 2-(4-chlorophenyl)-5,6-dimethyl-1H-benzoimidazole ) generally exhibit higher melting points than non-sulfonated analogs (e.g., 202–205°C for 5,6-dimethylbenzimidazole ), attributed to increased molecular weight and stronger intermolecular forces (e.g., dipole-dipole interactions).
  • Solubility : The ethoxy group in the target compound may enhance solubility in polar organic solvents compared to chloro or methyl substituents, which increase hydrophobicity .

Spectroscopic and Crystallographic Data

  • NMR Analysis : The target compound’s ¹H NMR would feature:
    • A triplet (δ ~1.3–1.4) and quartet (δ ~4.1–4.3) for the ethoxy group’s CH3CH2O moiety.
    • Aromatic protons influenced by the electron-donating ethoxy group (upfield shifts compared to chloro analogs) .
  • X-ray Diffraction : Sulfonyl-linked benzimidazoles often form stable crystals suitable for structural elucidation, as seen in .

Biological Activity

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing on various studies and data sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula: C16H18N2O3S
  • Molecular Weight: 318.39 g/mol

Structural Characteristics

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the ethoxy-benzenesulfonyl group enhances its solubility and bioavailability, potentially impacting its pharmacological profile.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications to the benzimidazole structure can enhance their effectiveness against various bacterial strains. For instance, compounds with electron-withdrawing groups showed increased activity against Gram-positive bacteria .

Antitumor Activity

Benzimidazole derivatives have been extensively studied for their antitumor properties. The structure of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole suggests potential activity against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest .

The proposed mechanism of action for benzimidazole derivatives includes:

  • Inhibition of Tubulin Polymerization: This disrupts the mitotic spindle formation during cell division.
  • Interference with DNA Synthesis: Some derivatives have been shown to intercalate with DNA, inhibiting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent (Table 1).

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B12Escherichia coli
Test Compound 18 Staphylococcus aureus

Study 2: Antitumor Activity

In another study focusing on the antitumor effects of benzimidazole derivatives, 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity (Table 2).

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)4.8
A549 (Lung)6.0

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to ensure safety profiles before clinical applications.

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